molecular formula C15H21N3O2 B2865533 Cyclopropyl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034525-12-5

Cyclopropyl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2865533
M. Wt: 275.352
InChI Key: IILUAEHZDKKTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclopropyl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C15H20N2O2 . It has a molecular weight of 260.33 g/mol . The compound is characterized by the presence of a cyclopropyl group, a piperidine ring, and a 2,6-dimethylpyrimidine group .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a piperidine ring, and a 2,6-dimethylpyrimidine group . The InChI string and Canonical SMILES provide more detailed information about the structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.33 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 3 . The topological polar surface area is 42.4 Ų .

Scientific Research Applications

Synthesis and Optimization of Antitubercular Activities

Cyclopropyl compounds have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. A series of cyclopropyl methanones showed significant minimum inhibitory concentrations (MIC) against M. tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. One compound, in particular, demonstrated 98% killing of intracellular bacilli and was orally active in vivo in mice, indicating its potential as an antitubercular agent (Bisht et al., 2010).

Antimicrobial Activity

Cyclopropyl(piperidin-4-yl)methanone oxime derivatives were synthesized and characterized for their in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting their potential as antimicrobial agents (Mallesha & Mohana, 2014).

Synthesis of Novel 3-Oxopiperidin-2-ones

Methyl 2-alkoxy-5-amino-2-pentenoates were evaluated as substrates for cyclization towards pyrrolidines and piperidines. This research outlines a convenient method for transforming these substrates into 5,5-dimethyl-3-oxopiperidin-2-ones, contributing to the synthesis of novel piperidine derivatives (Dejaegher, D’hooghe, & Kimpe, 2008).

One-Pot Multistep Synthesis of Dimethyl Sulfomycinamate

The synthesis of dimethyl sulfomycinamate, a product of the sulfomycin family of antibiotics, was achieved through a one-pot multistep process. This research demonstrates a regiocontrolled synthesis approach, contributing to the development of antibiotics (Bagley et al., 2005).

Macrocyclic and Macroacyclic Schiff Bases

Research on acyclic, potentially hexadentate or decadentate compartmental Schiff bases, synthesized from 2,3-dihydroxybenzaldehyde, highlights their interaction with metal ions. This study explores the synthesis, characterization, and metal ion interaction of these compounds, providing insights into their potential applications in coordination chemistry (Aguiari et al., 1992).

properties

IUPAC Name

cyclopropyl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-10-9-14(17-11(2)16-10)20-13-5-7-18(8-6-13)15(19)12-3-4-12/h9,12-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILUAEHZDKKTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

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